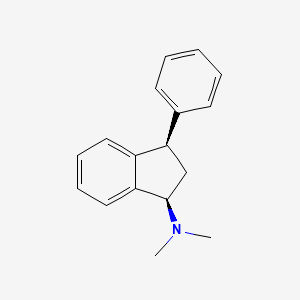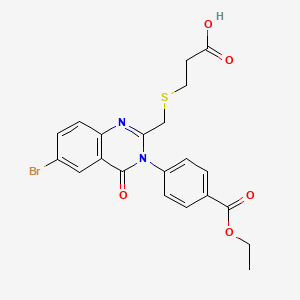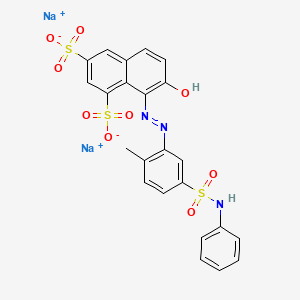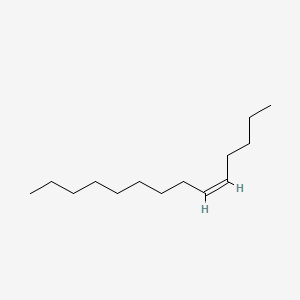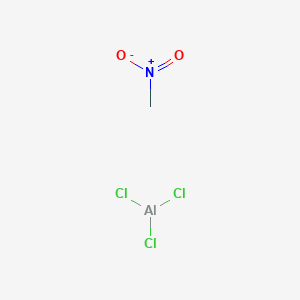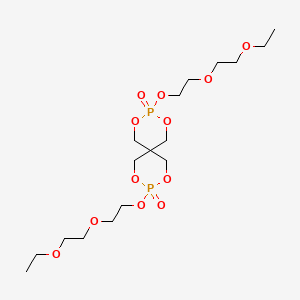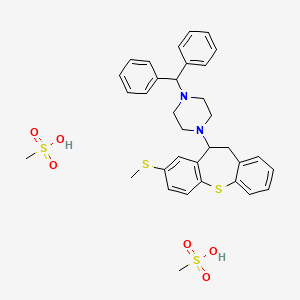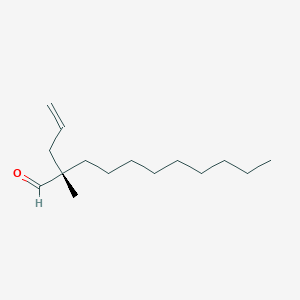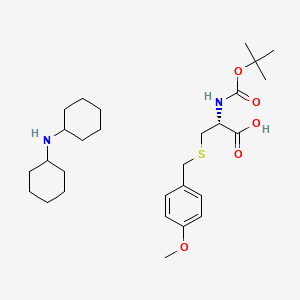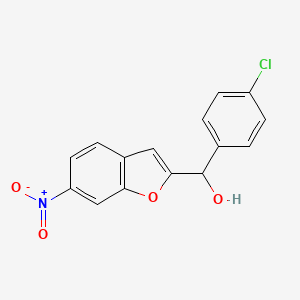
Butanethioic acid, S-(5-((((2-ethoxyphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanethioic acid, S-(5-((((2-ethoxyphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanethioic acid, S-(5-((((2-ethoxyphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester typically involves multiple steps, starting from readily available starting materials
Formation of Thiadiazole Ring: The synthesis begins with the preparation of the 1,3,4-thiadiazole core. This can be achieved through the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.
Introduction of Substituents: The next step involves the introduction of the 2-ethoxyphenyl and thioxomethyl groups. This is typically done through nucleophilic substitution reactions.
Esterification: Finally, the butanethioic acid ester group is introduced through esterification reactions, often using butanoyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Butanethioic acid, S-(5-((((2-ethoxyphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Butanethioic acid, S-(5-((((2-ethoxyphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new thiadiazole-based compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
作用機序
The mechanism of action of Butanethioic acid, S-(5-((((2-ethoxyphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of cellular processes essential for the survival and proliferation of microorganisms or cancer cells.
類似化合物との比較
Similar Compounds
Thiadiazole Derivatives: Other thiadiazole derivatives include 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.
Thioesters: Compounds like methyl thioglycolate and ethyl thioglycolate are structurally similar due to the presence of the thioester group.
Uniqueness
Butanethioic acid, S-(5-((((2-ethoxyphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester is unique due to the combination of the thiadiazole ring and the butanethioic acid ester group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for research and development.
特性
CAS番号 |
86910-96-5 |
|---|---|
分子式 |
C15H18N4O2S3 |
分子量 |
382.5 g/mol |
IUPAC名 |
S-[5-[(2-ethoxyphenyl)carbamothioylamino]-1,3,4-thiadiazol-2-yl] butanethioate |
InChI |
InChI=1S/C15H18N4O2S3/c1-3-7-12(20)23-15-19-18-14(24-15)17-13(22)16-10-8-5-6-9-11(10)21-4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H2,16,17,18,22) |
InChIキー |
AWIIGHGZOHFAIY-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)SC1=NN=C(S1)NC(=S)NC2=CC=CC=C2OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


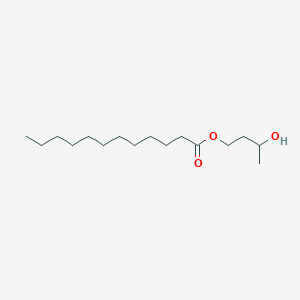
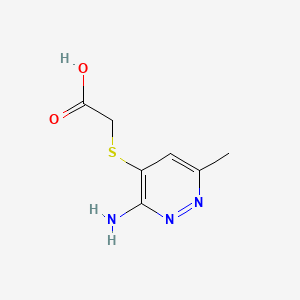
![dipotassium;(8,25-dibromo-30,34-dimethoxy-21-sulfonatooxy-12-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3,5(33),6(11),7,9,12,14,16,18,20,22(27),23,25,28,31-heptadecaenyl) sulfate](/img/structure/B15182641.png)
